What are the physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine?
What are the physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine?
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-3,5-dinitro-l-tyrosine is a nitrated derivative of N-acetyl-l-tyrosine, a compound of significant interest in biochemical and pharmaceutical research. The introduction of two nitro groups onto the phenolic ring of the tyrosine moiety dramatically alters its electronic and steric properties, leading to unique physicochemical characteristics and biological activities. This technical guide provides an in-depth overview of the core physicochemical properties of N-Acetyl-3,5-dinitro-l-tyrosine, detailed experimental protocols for its synthesis and characterization, and visualizations of relevant chemical and biological processes.
Physicochemical Properties
The structural modifications inherent in N-Acetyl-3,5-dinitro-l-tyrosine bestow upon it distinct physical and chemical properties. These properties are crucial for understanding its behavior in biological systems and for its application in research and drug development.
Structural and Molecular Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₈ | |
| Molecular Weight | 313.22 g/mol | |
| IUPAC Name | (2S)-2-acetamido-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid | |
| CAS Number | 20767-00-4 | |
| Canonical SMILES | CC(=O)N--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]">C@@HC(=O)O | |
| InChI Key | CFKZKLOBRPCKTF-ZETCQYMHSA-N |
Physical Properties
| Property | Value | Source |
| Melting Point | 189-190 °C | |
| Boiling Point (Predicted) | 583.2 ± 50.0 °C | |
| Density (Predicted) | 1.607 ± 0.06 g/cm³ | |
| pKa (Predicted) | 2.80 ± 0.10 | |
| LogP (Predicted) | 1.0 |
Experimental Protocols
Synthesis of N-Acetyl-3,5-dinitro-l-tyrosine
The synthesis of N-Acetyl-3,5-dinitro-l-tyrosine is a two-step process involving the acetylation of l-tyrosine followed by nitration.
Step 1: Acetylation of l-Tyrosine to N-Acetyl-l-tyrosine
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Materials: l-Tyrosine, Acetic Anhydride, Sodium Hydroxide, Hydrochloric Acid.
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Procedure:
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Dissolve l-tyrosine in an aqueous solution of sodium hydroxide.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride to the cooled solution while maintaining a basic pH with the addition of sodium hydroxide.
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After the reaction is complete, acidify the solution with hydrochloric acid to precipitate the N-acetyl-l-tyrosine.
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Filter, wash with cold water, and dry the product.
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Step 2: Nitration of N-Acetyl-l-tyrosine
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Materials: N-Acetyl-l-tyrosine, Nitric Acid, Sulfuric Acid.
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Procedure:
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Carefully dissolve N-acetyl-l-tyrosine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining the low temperature and stirring.
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After the addition is complete, allow the reaction to proceed for a specified time.
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Pour the reaction mixture onto crushed ice to precipitate the N-Acetyl-3,5-dinitro-l-tyrosine.
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Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry the final product.
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Figure 1: Synthetic workflow for N-Acetyl-3,5-dinitro-l-tyrosine.
Determination of Melting Point
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Apparatus: Capillary melting point apparatus.
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Procedure:
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A small, dry sample of N-Acetyl-3,5-dinitro-l-tyrosine is finely powdered and packed into a capillary tube.
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The capillary tube is placed in the melting point apparatus.
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The sample is heated at a slow, controlled rate.
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The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.
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Determination of Solubility
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Procedure:
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An excess amount of N-Acetyl-3,5-dinitro-l-tyrosine is added to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
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The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).
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The saturated solution is filtered to remove the undissolved solid.
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The concentration of the dissolved solute in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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Determination of pKa
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Method: Potentiometric titration.
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Procedure:
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A solution of N-Acetyl-3,5-dinitro-l-tyrosine of known concentration is prepared.
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A standardized solution of a strong base (e.g., NaOH) is gradually added to the solution.
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve is constructed by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point.
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Spectral Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of N-Acetyl-3,5-dinitro-l-tyrosine is expected to show characteristic signals for the acetyl group protons, the α- and β-protons of the amino acid backbone, and the aromatic protons. The two nitro groups will significantly deshield the aromatic protons, shifting their signals downfield.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton. Key signals would include those for the carbonyl carbons of the acetyl and carboxylic acid groups, the α- and β-carbons, and the aromatic carbons. The carbons bearing the nitro groups are expected to be significantly shifted.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. These include the O-H stretch of the carboxylic acid and phenolic hydroxyl groups, the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the characteristic symmetric and asymmetric stretches of the nitro groups.
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent is expected to show absorption maxima characteristic of a nitrated phenolic compound. The presence of the nitro groups, which are strong chromophores, will result in absorption bands at longer wavelengths compared to N-acetyl-l-tyrosine.
Biological Activity and Applications
N-Acetyl-3,5-dinitro-l-tyrosine is known to be an inhibitor of the enzyme pepsin. This inhibitory activity is attributed to the binding of the dinitrated tyrosine moiety to the active site of the enzyme, preventing the binding of its natural substrates.
